molecular formula C5H3ClN4 B2455256 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 923191-97-3

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2455256
CAS No.: 923191-97-3
M. Wt: 154.56
InChI Key: NXPWNUDUDIHZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. It is characterized by the presence of a chlorine atom at the 7th position of the triazolo[4,3-c]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formamide . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for scalability. This includes the use of industrial-grade solvents, catalysts, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

Drug Development
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine serves as a pharmacophore in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for inhibitors of enzymes and receptors. Specifically, it has shown potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 by this compound can lead to reduced cell proliferation, indicating its potential use in cancer therapies.

Anticancer Activity
Research has indicated that derivatives of this compound exhibit notable anticancer properties. For instance, analogs have been tested against various cancer cell lines such as HeLa and MCF-7, showing significant cytotoxic effects with IC50 values in the low micromolar range .

Biological Studies

Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its antimicrobial activity. Studies have shown that certain derivatives possess strong antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents.

Anticonvulsant Activity
A study focused on synthesizing substituted derivatives of this compound revealed their efficacy in reducing seizure activity in animal models. The compounds were screened using maximal electroshock (MES) tests and demonstrated significant anticonvulsant activity at specific doses .

Material Science

Development of New Materials
The unique electronic and optical properties of this compound make it a subject of interest in material science. Researchers are exploring its potential applications in creating novel materials that can be used in electronics and photonics due to its heterocyclic structure which is often associated with enhanced conductivity and light absorption properties.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
9cHeLa0.98 ± 0.26Inhibition of cell proliferation
5aMCF-71.25 ± 0.30Induction of apoptosis
11aA5490.75 ± 0.20Cell cycle arrest

Table 2: Anticonvulsant Activity Assessment

Compound IDDose (mg/kg)MES Protection (%)Neurotoxicity (Yes/No)
5c3085No
7c10090Yes
9c30075No

Case Studies

  • Anticancer Studies : A study conducted on various triazolo-pyrimidine derivatives demonstrated their ability to inhibit tumor growth effectively. The most potent compounds were identified through screening against multiple cancer cell lines and showed promising results for further development as anticancer agents.
  • Anticonvulsant Research : In vivo studies using animal models revealed that several synthesized derivatives exhibited significant anticonvulsant effects when tested against induced seizures. The results suggested that modifications to the triazole ring could enhance efficacy while minimizing neurotoxicity .

Mechanism of Action

Biological Activity

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine structure, characterized by the presence of a chlorine atom at the 7-position and an amino group at the 5-position. Its molecular formula is C6H5ClN4C_6H_5ClN_4 with a molecular weight of approximately 170.56 g/mol. The unique structure of this compound allows for various chemical modifications, which can enhance its biological activity.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, leading to the disruption of cell cycle progression. This inhibition results in reduced cell proliferation, making it a candidate for anticancer therapies .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways related to cell cycle regulation. By blocking this kinase's activity, the compound can induce G1-phase arrest in cancer cells, thereby preventing their progression into mitosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of CDK2; potential G1 arrest, ,
AntibacterialActivity against E. coli and S. aureus,
AntifungalEffective against fungal strains
Anti-inflammatoryPotential reduction in edema

Notable Studies

  • A study highlighted the synthesis and evaluation of various triazolopyrimidine derivatives that showed significant anticancer activity against multiple cell lines with IC50 values ranging from 0.98 to 29.1 µM .
  • Another investigation focused on the antimicrobial potential of triazolopyrimidine compounds against common pathogens like E. coli and Staphylococcus aureus, demonstrating notable efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine, and how do reaction conditions influence product purity?

  • Methodology :

  • Condensation reactions : Use aminotriazole derivatives with chloro-substituted pyrimidine precursors in polar solvents (e.g., DMF or ethanol) under reflux (80–100°C). Example: Reacting 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine with chlorosulfonic acid and thionyl chloride to introduce chlorine at C-6 or C-7 positions .

  • Workup : Quench reactions with ice-cold water, filter precipitates, and recrystallize from ethanol or dimethylformamide for purification .

  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ8.18.3\delta \approx 8.1–8.3 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 197–210) .

    Synthetic Route Reagents/ConditionsKey SubstituentsYield RangeReference
    ChlorosulfonationClSO3_3H, SOCl2_2C-6 or C-7 Cl60–75%
    CyclocondensationDMF, 140–160°CC-7 aryl/alkyl50–68%

Q. How is regioselectivity controlled during substitutions on the triazolopyrimidine core?

  • Key Factors :

  • Positional Reactivity : C-7 is more reactive toward nucleophilic substitution due to electron-withdrawing effects of adjacent nitrogen atoms. C-6 substitutions require harsher conditions (e.g., K2_2CO3_3/DMF at 70°C) .
  • Directing Groups : Use of electron-donating groups (e.g., methoxybenzyl) at C-5 enhances reactivity at C-7 for cross-coupling reactions .
    • Example : Suzuki-Miyaura coupling at C-7 with aryl boronic acids using Pd(PPh3_3)4_4 catalyst yields biaryl derivatives (>70% purity) .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

  • NMR : 1H^1H NMR identifies substituent environments (e.g., deshielded protons at C-7 due to Cl electronegativity). 13C^{13}C NMR confirms carbonyl (170–180 ppm) and triazole ring carbons (145–155 ppm) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry. Example: CCDC 1876881 (for a triazolopyrimidine analog) confirms bond angles and crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+^+ calculated for C8_8H6_6ClN5_5: 224.0334) .

Advanced Research Questions

Q. How can conflicting data on substitution patterns in triazolopyrimidines be resolved experimentally?

  • Case Study : Discrepancies between C-6 vs. C-7 chlorination (e.g., vs. 2):

  • Hypothesis Testing : Perform competitive reactions using isotopic labeling (e.g., 13C^{13}C-labeled substrates) to track substitution sites via 13C^{13}C NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution (EAS) reactivity, identifying transition-state energies for C-6 vs. C-7 pathways .
    • Validation : Cross-check results with X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .

Q. What strategies optimize the introduction of bulky substituents at C-7 without side reactions?

  • Methodological Adjustments :

  • Protecting Groups : Temporarily block reactive sites (e.g., N-1 with Boc groups) during coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 8 h) and minimizes decomposition. Example: Pd-catalyzed coupling of 7-chloro derivatives with aryl halides under 150 W irradiation .
    • Table : Functionalization Outcomes
Substituent TypeConditionsYieldPurityReference
ArylPd(OAc)2_2, XPhos, 100°C82%>95%
VinylHeck coupling, DMF, 120°C68%90%

Q. How do electronic effects of substituents impact the compound’s pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Chlorine at C-7 enhances binding to kinase ATP pockets (e.g., IC50_{50} < 100 nM in EGFR inhibition assays) .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce metabolic stability but improve solubility (logP reduction from 2.8 to 1.5) .
    • Data Analysis :
SubstituentTarget Affinity (IC50_{50})Solubility (mg/mL)Metabolic Half-Life (h)
Cl (C-7)85 nM0.123.2
OMe (C-5)220 nM0.451.8

Q. Methodological Best Practices

  • Handling Contradictions : Replicate published protocols with controlled variables (e.g., solvent purity, inert atmosphere) to identify reproducibility issues .
  • Safety Protocols : Use fume hoods for chlorosulfonation (due to SO2_2 release) and store intermediates under argon to prevent hydrolysis .

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPWNUDUDIHZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923191-97-3
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.